N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide
Description
N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by two furan-2-ylmethyl groups attached to the nitrogen atom and a 4-isopropylphenoxy substituent on the acetamide backbone.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H23NO4/c1-16(2)17-7-9-18(10-8-17)26-15-21(23)22(13-19-5-3-11-24-19)14-20-6-4-12-25-20/h3-12,16H,13-15H2,1-2H3 |
InChI Key |
NBGYAYPYWVZLPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Two-Step Acylation Approach
The most widely reported method for synthesizing N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide involves a two-step acylation process. In the first step, 4-isopropylphenol undergoes alkylation with chloroacetyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) to form 2-chloro-N-[4-(propan-2-yl)phenoxy]acetamide. The second step introduces the furan-2-ylmethyl groups via nucleophilic substitution using furfurylamine derivatives.
Reaction Conditions:
- Step 1: Chloroacetyl chloride (1.2 equiv), 4-isopropylphenol (1.0 equiv), K₂CO₃ (2.0 equiv), dichloromethane (DCM), reflux at 40°C for 6 hours.
- Step 2: Bis(furan-2-ylmethyl)amine (1.5 equiv), triethylamine (TEA, 2.0 equiv), DCM, room temperature for 12 hours.
Yield: 78–85% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
One-Pot Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A one-pot method combines 4-isopropylphenol, chloroacetyl chloride, and bis(furan-2-ylmethyl)amine in acetonitrile, irradiated at 100°C for 20 minutes. This approach reduces side products such as N-monoalkylated intermediates.
Optimized Parameters:
- Microwave power: 300 W
- Solvent: Acetonitrile
- Catalyst: None required
- Yield: 89% (HPLC purity >95%).
Critical Analysis of Reaction Components
Solvent Systems
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 12 | 78 |
| Acetonitrile | 37.5 | 0.33 (microwave) | 89 |
| Ethanol | 24.3 | 24 | 65 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity, while microwave irradiation reduces activation energy.
Catalytic Additives
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) in biphasic systems improves interfacial interactions:
- TBAB (0.1 equiv) increases yield to 92% in DCM/water systems.
- Catalytic iodine (I₂, 5 mol%) facilitates C–O bond formation in phenolic intermediates.
Characterization and Quality Control
Spectroscopic Validation
Post-synthesis characterization employs:
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms purity >95% with retention time 8.2 minutes.
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include:
Scalability Issues
Batch-to-batch variability in industrial settings is addressed via:
- Continuous-flow reactors (residence time: 10 minutes, 90% yield).
- Cryogenic grinding to ensure homogeneous mixing of solid reagents.
Green Chemistry Alternatives
Solvent-Free Mechanochemical Synthesis
Ball-milling 4-isopropylphenol, chloroacetamide, and bis(furan-2-ylmethyl)amine with K₂CO₃ yields 82% product in 2 hours.
Biocatalytic Approaches
Lipase B from Candida antarctica (CAL-B) catalyzes the acylation step in water, achieving 75% yield at 30°C.
Industrial-Scale Production Protocols
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 1 g | 10 kg |
| Reaction Vessel | Round-bottom flask | Jacketed reactor |
| Cooling System | Ice bath | Chilled glycol |
| Yield | 85% | 80% |
| Purity | >95% | 93% |
Chemical Reactions Analysis
Types of Reactions
N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolothiadiazine and Quinoxaline Derivatives ()
Compounds such as N,N′-(butane-1,4-diyl)bis(2-(2-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)acetamide) (8l) and N,N′-(ethane-1,2-diyl)bis(2-(4-(quinoxalin-2-yl)phenoxy)acetamide) (10a) feature bis-acetamide linkers with nitrogen-rich heterocycles (triazolothiadiazine or quinoxaline) instead of furan rings. These analogs are synthesized via reactions between brominated aryl ketones and diamine derivatives in solvents like DMF or ethanol, yielding compounds with high purity (confirmed by NMR and MS) .
Fluorophenoxy Acetamides ()
Compounds like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) and 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) incorporate fluorinated phenoxy groups and alkyl/heteroalkyl substituents. Their synthesis involves bromoacetyl bromide and amine intermediates, achieving yields up to 82% .
Furan-Containing Acetamide ()
The compound N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide (CAS 6180-66-1) shares the furan-2-ylmethyl group with the target molecule but replaces the isopropylphenoxy group with a sulfonylhydrazine moiety. Its synthesis and characterization (via NMR and elemental analysis) highlight the role of furan in enhancing molecular recognition .
Physical and Chemical Properties
Key Observations :
- Heterocyclic vs. Furan Substituents: Triazolothiadiazine and quinoxaline analogs () exhibit higher molecular weights and melting points compared to the target compound, likely due to extended π-conjugation and hydrogen bonding .
- Fluorine Effects : Fluorinated analogs () show lower melting points (75–84°C), suggesting reduced crystallinity from fluorine’s electronegativity .
Biological Activity
N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide, identified by its CAS number 874191-32-9, is a compound of increasing interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Molecular Formula : CHNO
Molecular Weight : 353.4 g/mol
Structure : The compound features a furan moiety and a phenoxy group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 874191-32-9 |
| Molecular Formula | CHNO |
| Molecular Weight | 353.4 g/mol |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups can enhance antitumor activity.
-
Cytotoxicity Studies : The compound's efficacy was tested against several cancer cell lines, with IC values indicating potent activity comparable to established chemotherapeutics.
Cell Line IC (µg/mL) A-431 < 1.61 Jurkat < 1.98
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed promising results against both Gram-positive and Gram-negative bacteria.
-
Antimicrobial Efficacy : The compound's effectiveness was assessed using the dilution method, revealing significant inhibitory effects.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 10 µg/mL Escherichia coli 15 µg/mL
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation : The compound may disrupt cellular signaling pathways critical for tumor growth.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in therapeutic applications:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups.
- Clinical Trials : Ongoing trials are assessing the safety and efficacy of this compound in combination therapies for various cancers.
Q & A
Basic Questions
Q. What are the established synthetic routes for N,N-bis(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, furan-2-ylmethylamine derivatives can react with 2-[4-(propan-2-yl)phenoxy]acetyl chloride in polar aprotic solvents (e.g., DMF or ethanol) under reflux. Intermediate purification often involves column chromatography, and yields are influenced by stoichiometric ratios and reaction time .
- Key Steps :
Activation of the acetamide core with a leaving group (e.g., chloride).
Stepwise substitution with furan-2-ylmethyl groups.
Final purification via recrystallization or chromatography.
Q. How is the compound characterized for structural confirmation?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent integration and regiochemistry (e.g., furan methylene protons at δ 4.2–4.5 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles, dihedral angles, and packing interactions. This is critical for resolving stereochemical ambiguities .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What strategies optimize asymmetric synthesis of the compound to enhance enantiomeric purity?
- Chiral Catalysis : Use of palladium-catalyzed asymmetric alkylation or enzymatic resolution (e.g., lipases) to separate enantiomers. Solvent polarity (e.g., THF vs. ethanol) and temperature gradients (0–40°C) significantly impact enantioselectivity .
- Challenges : Steric hindrance from the 4-(propan-2-yl)phenoxy group may reduce catalytic efficiency, requiring tailored ligands (e.g., BINAP derivatives) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Case Study : If cytotoxicity varies between MDA-MB-231 and MCF-7 cell lines:
- Experimental Design : Standardize assay conditions (e.g., serum concentration, incubation time).
- Mechanistic Probes : Use Annexin V-FITC/PI staining to differentiate apoptosis vs. necrosis and validate via caspase-3 activation assays .
- Structural Analogues : Compare with TRPA1 inhibitors (e.g., HC-030031) to assess off-target effects .
Q. What computational methods predict structure-activity relationships (SAR) for modifying the acetamide core?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic effects (e.g., furan ring electron density).
- Molecular Docking : Simulate binding to target proteins (e.g., TRPA1 channels) using AutoDock Vina. Focus on hydrogen-bonding interactions between the acetamide carbonyl and receptor residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
